molecular formula C18H22N2OS B2486495 N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide CAS No. 1396860-38-0

N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2486495
CAS No.: 1396860-38-0
M. Wt: 314.45
InChI Key: LDSIBZGRDGGKLH-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the piperidine family of compounds and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

Several studies focus on the synthesis of new compounds related to N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide and their biological activities:

  • Research has led to the development of new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing promising results in some cases (H. Khalid et al., 2014).
  • Another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their anti-bacterial properties. These compounds exhibited moderate to strong activity against Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (H. Khalid et al., 2016).

Antimicrobial and Antioxidant Agents

The design and synthesis of compounds bearing benzodiazepines, benzimidazole, benzothiazole, and indole moieties have been explored for their antimicrobial and antioxidant activities:

  • Compounds synthesized in one study displayed potent antimicrobial activity against bacteria and fungi, with some also showing significant antioxidant activity. This indicates the potential of these compounds for developing new therapeutic agents with dual functionalities (Basavaraj S Naraboli & J. S. Biradar, 2017).

Anticancer Activity

Research on the antitumor activities of this compound derivatives has been conducted, with some compounds showing promising results against various cancer cell lines:

  • A study evaluated new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings for their potential antitumor activity. The screening revealed that some compounds showed considerable anticancer activity, underscoring the importance of structural modification in enhancing therapeutic potential (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Novel Synthetic Methods

Innovative synthetic methods and catalysts have been developed to facilitate the creation of compounds related to this compound:

  • The use of nano magnetite (Fe3O4) as a robust and efficient catalyst for the one-pot synthesis of related compounds under ultrasound irradiation has been documented. This method offers advantages such as clean methodologies, easy workup procedures, and high yields, contributing to the green chemistry field (M. Mokhtary & Mogharab Torabi, 2017).

Properties

IUPAC Name

N-benzyl-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c21-18(19-13-15-5-2-1-3-6-15)14-20-10-8-16(9-11-20)17-7-4-12-22-17/h1-7,12,16H,8-11,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSIBZGRDGGKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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